2-Amino-1-{(S)-2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
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Overview
Description
2-Amino-1-{(S)-2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a complex organic compound with a unique structure that includes a pyrrolidine ring, a cyclopropyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-{(S)-2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides and a base to facilitate the substitution reaction.
Attachment of the Benzyl Group: This can be done through a nucleophilic substitution reaction using benzyl halides.
Final Amination:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-{(S)-2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or amines to secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halides, sulfonates, or other suitable leaving groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce secondary amines.
Scientific Research Applications
2-Amino-1-{(S)-2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or psychiatric disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-Amino-1-{(S)-2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-{(S)-2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propanone
- 2-Amino-1-{(S)-2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-butanone
Uniqueness
Compared to similar compounds, 2-Amino-1-{(S)-2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone stands out due to its specific combination of functional groups and stereochemistry. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c18-11-17(21)20-10-4-7-16(20)13-19(15-8-9-15)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13,18H2/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWLTWOMXXCKQS-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)CN(CC2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)CN(CC2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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